molecular formula C22H42N4O8S2 B1678406 Pantethine CAS No. 16816-67-4

Pantethine

货号: B1678406
CAS 编号: 16816-67-4
分子量: 554.7 g/mol
InChI 键: DJWYOLJPSHDSAL-ROUUACIJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

泛酸钙,也称为双泛酸钙或辅酶泛酸钙,是泛酸硫醇的二聚体形式。它由泛酸(维生素 B5)在添加半胱胺后生成。泛酸钙由两个通过二硫键连接的泛酸硫醇分子组成。 它是辅酶 A 生成的中间体,辅酶 A 对各种代谢途径至关重要 .

准备方法

合成路线和反应条件: 泛酸钙是由泛酸通过一系列涉及半胱胺的反应合成的。该过程包括泛酸硫醇的形成,然后二聚形成泛酸钙。 反应条件通常包括使用还原剂和特定的 pH 值以促进二硫键的形成 .

工业生产方法: 泛酸钙的工业生产涉及微生物发酵产生泛酸,然后进行化学修饰以添加半胱胺并形成泛酸硫醇。然后在受控条件下使泛酸硫醇二聚以生产泛酸钙。 这种方法可确保最终产品的产量高且纯度高 .

化学反应分析

Detailed Analysis of Chemical Reactions

2.1 Reduction of the Disulfide Bridge

The disulfide bridge in pantethine can be reduced using reducing agents such as dithiothreitol (DTT) to yield two molecules of pantetheine.

This compound+Reducing Agent2×Pantetheine\text{this compound}+\text{Reducing Agent}\rightarrow 2\times \text{Pantetheine}

This reduction is crucial in biological systems as pantetheine is the direct precursor to 4'-phosphopantetheine, an intermediate in CoA synthesis .

2.2 Oxidation Reactions

This compound can undergo oxidation reactions, although specific details of these reactions are not extensively documented in the provided sources. Oxidizing agents like hydrogen peroxide can react with this compound.

2.3 Substitution Reactions

Substitution reactions involving the cysteamine moiety can lead to the formation of various pantetheine derivatives. These reactions involve replacing the cysteamine group with other functional groups, modifying the chemical properties and biological activity of the molecule.

2.4 Synthesis of this compound from Pantothenic Acid

This compound is synthesized from pantothenic acid through a series of reactions involving cysteamine. The process includes the formation of pantetheine, which is then dimerized to form this compound. Industrial production involves microbial fermentation of pantothenic acid, followed by chemical modification to add cysteamine and form pantetheine, which is then dimerized under controlled conditions.

2.5 this compound as a Precursor to Coenzyme A (CoA)

This compound serves as a precursor for CoA synthesis. The process involves several enzymatic steps :

  • This compound is converted into pantetheine.

  • Pantetheine is converted into 4'-phosphopantetheine.

  • 4'-phosphopantetheine is then incorporated into CoA through further enzymatic reactions .

2.6 this compound Ketals and Hydrolysis

This compound can be synthesized by hydrolysis of its corresponding ketal. The ketals are hydrolyzed to this compound by treatment with aqueous acid .

Reaction Conditions and Reagents

Reactions involving this compound typically require mild conditions to preserve the integrity of the disulfide bridge. Common reagents include:

  • Reducing agents (e.g., DTT)

  • Oxidizing agents (e.g., hydrogen peroxide)

  • Acids for hydrolysis of ketals

Products of this compound Reactions

The major products formed from this compound reactions include:

  • Pantetheine (from reduction of the disulfide bridge)

  • Pantothenic acid (from hydrolysis)

  • Substituted derivatives of pantetheine (from substitution reactions)

This compound and Oxidative Stress

This compound has been shown to reduce levels of oxidative damage. Studies on Drosophila models indicate that this compound can mitigate oxidative stress by reducing the levels of oxidized proteins .

Therapeutic Relevance

This compound is used as a dietary supplement to treat hypertriglyceridemia and favorably impacts lipid risk factors in individuals with hypercholesterolemia, arteriosclerosis, and diabetes .

科学研究应用

Neuroprotective Effects

Alzheimer's Disease
Recent studies have demonstrated that pantethine exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease. In a study involving transgenic mice (5XFAD), this compound treatment for 5.5 months resulted in:

  • Reduction of Amyloid Beta Deposits : An 85% reduction in amyloid beta plaque deposits was observed.
  • Decreased Glial Reactivity : Glial reactivity markers (GFAP and IBA1) decreased by 80% and 40%, respectively.
  • Behavioral Improvements : Treated mice showed reduced aggression and improved cognitive function .

Mechanisms of Action
this compound appears to modulate gene expression related to inflammation and amyloid processing, suggesting its potential as a therapeutic agent in Alzheimer's disease management .

Cardiovascular Health

Lipid Profile Improvement
this compound has been shown to favorably alter lipid profiles in individuals at risk for cardiovascular disease. In clinical trials:

  • Total Cholesterol Reduction : A significant decrease in total cholesterol (6% to 11%) was noted over 16 weeks.
  • Low-Density Lipoprotein Reduction : LDL cholesterol levels dropped by approximately 11% .

Dosage and Efficacy
The optimal dosing regimen identified was 300 mg taken twice daily, which sustained lipid improvements without significant side effects .

Antiviral Properties

SARS-CoV-2 Inhibition
Recent research indicates that this compound may possess antiviral properties against SARS-CoV-2. In vitro studies showed:

  • Significant Viral Load Reduction : this compound treatment led to over a 97% reduction in viral infection rates at higher concentrations (1000 µM).
  • Gene Expression Modulation : The treatment significantly inhibited the expression of viral proteins associated with infection .

Metabolic Disorders

Potential Benefits for Fatty Liver Disease
this compound has been suggested as a potential treatment for fatty liver disease due to its ability to improve lipid metabolism and reduce liver fat accumulation .

Summary of Research Findings

Application AreaKey FindingsStudy Type
NeuroprotectionReduced amyloid plaques and glial reactivityPreclinical (mouse models)
Cardiovascular HealthDecreased total cholesterol and LDL levelsRandomized controlled trials
Antiviral PropertiesSignificant inhibition of SARS-CoV-2In vitro studies
Metabolic DisordersImproved lipid metabolism; potential for fatty liverObservational studies

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy of this compound across different populations:

  • Hyperlipidemia Study : A randomized controlled trial involving 120 participants found that this compound significantly reduced lipid levels compared to placebo after 16 weeks.
  • Alzheimer's Disease Model : In a preclinical study with transgenic mice, this compound treatment led to substantial neuroprotective effects, suggesting its potential application in human Alzheimer's therapy.

作用机制

泛酸钙通过两种主要机制发挥作用:

    辅酶 A 合成的前体: 泛酸钙是辅酶 A 合成的前体,辅酶 A 参与各种代谢途径中乙酰基的转移。

    抑制脂肪酸合酶: 泛酸钙抑制脂肪酸合酶,这是一种参与脂肪酸合成的酶。

相似化合物的比较

泛酸钙与其类似化合物相比具有独特的特点,因为它具有稳定的二硫键形式,并直接参与辅酶 A 的合成。类似的化合物包括:

    泛酸(维生素 B5): 与泛酸钙不同,泛酸需要额外的步骤才能转化为辅酶 A。

    泛酸硫醇: 泛酸硫醇是泛酸钙的还原形式,是辅酶 A 合成的中间体。

    非诺贝特: 非诺贝特是另一种降脂药,比泛酸钙更有效地降低甘油三酯。

总之,泛酸钙是一种用途广泛的化合物,在化学、生物学、医学和工业中具有重要的应用。其独特的特性和作用机制使其成为科学研究和治疗应用中宝贵的工具。

生物活性

Pantethine, a derivative of vitamin B5 (pantothenic acid), has garnered attention for its diverse biological activities, particularly in metabolic regulation, neuroprotection, and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

1. Overview of this compound

This compound is a coenzyme A precursor that plays a crucial role in various biochemical pathways, including lipid metabolism and energy production. It is known for its ability to modulate cholesterol levels and exhibit anti-inflammatory properties.

2.1 Lipid Metabolism and Cardiovascular Health

Research has consistently demonstrated that this compound can significantly lower total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels. A study involving 120 subjects showed a notable reduction in TC by 6 mg/dL (3%) and LDL-C by 4 mg/dL (4%) after 16 weeks of this compound supplementation compared to placebo controls .

Study DurationThis compound DosageTC ReductionLDL-C Reduction
16 weeks600 mg/d for weeks 1-8, then 900 mg/d for weeks 9-166 mg/dL (3%)4 mg/dL (4%)

These findings suggest that this compound supplementation can be beneficial for individuals at low to moderate cardiovascular disease risk, potentially reducing overall future cardiovascular risk .

2.2 Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease (AD). In a study involving transgenic mice, long-term treatment with this compound resulted in reduced glial reactivity and amyloid-beta (Aβ) deposition, which are hallmarks of AD pathology. Behavioral improvements were also noted, indicating its potential as a therapeutic agent .

Treatment GroupGlial Reactivity ReductionAβ Deposition ReductionBehavioral Improvement
This compoundSignificantSignificantImproved

The transcriptomic analysis revealed that this compound modulates gene expression associated with AD progression, suggesting it could help maintain brain homeostasis during disease development .

2.3 Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as IL-1β. In vitro studies have indicated that this compound can alleviate inflammation in astrocytes treated with Aβ oligomers, further supporting its role in neuroprotection .

3.1 Pediatric Use in PKAN

A pilot trial assessing the efficacy of this compound in children with Pantothenate Kinase-Associated Neurodegeneration (PKAN) reported that while motor function did not significantly improve after treatment, there was a noted delay in the progression of motor symptoms . The study highlighted the safety profile of this compound, with no adverse events reported during the trial.

3.2 Antiviral Potential Against SARS-CoV-2

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. In vitro experiments demonstrated that this compound effectively reduced viral replication and protein expression in infected cells, suggesting its potential as an adjunctive therapy for COVID-19 .

Treatment ConditionViral Replication ReductionIC50 Value
Preinfection TreatmentSignificant reduction26.55 µM
Postinfection TreatmentOver 97% reduction17.72 µM

4. Conclusion

This compound exhibits a broad spectrum of biological activities that make it a candidate for various therapeutic applications, particularly in cardiovascular health, neuroprotection, and potentially as an antiviral agent. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

属性

IUPAC Name

(2R)-N-[3-[2-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWYOLJPSHDSAL-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046815
Record name Pantethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Pantethine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16816-67-4, 644967-47-5
Record name Pantethine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16816-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, N,N′-[dithiobis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]]bis[2,4-dihydroxy-3,3-dimethyl-, (2R,2′R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644967-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantethine [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016816674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantethine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11190
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pantethine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-N,N'-[dithiobis[ethyleneimino(3-oxopropane-3,1-diyl)]]bis[2,4-dihydroxy-3,3-dimethylbutyramide]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTETHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K81IL792L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Pantethine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003828
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pantethine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pantethine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pantethine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Pantethine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pantethine
Reactant of Route 6
Reactant of Route 6
Pantethine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。